molecular formula C17H23NO5 B1358426 1-Boc-4-(3-carboxy-phenoxy)-piperidine CAS No. 250681-69-7

1-Boc-4-(3-carboxy-phenoxy)-piperidine

Cat. No.: B1358426
CAS No.: 250681-69-7
M. Wt: 321.4 g/mol
InChI Key: GUHLCCZKORFGQB-UHFFFAOYSA-N
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Description

1-Boc-4-(3-carboxy-phenoxy)-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxy-phenoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(3-carboxy-phenoxy)-piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the Carboxy-Phenoxy Group: The carboxy-phenoxy group is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a carboxyl-containing reagent.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(3-carboxy-phenoxy)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Boc-4-(3-carboxy-phenoxy)-piperidine has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may serve as a building block for designing biologically active compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-carboxy-phenoxy)-piperidine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-(3-hydroxy-phenoxy)-piperidine: Similar structure but with a hydroxy group instead of a carboxy group.

    1-Boc-4-(3-methoxy-phenoxy)-piperidine: Contains a methoxy group instead of a carboxy group.

Uniqueness

1-Boc-4-(3-carboxy-phenoxy)-piperidine is unique due to the presence of the carboxy-phenoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-7-13(8-10-18)22-14-6-4-5-12(11-14)15(19)20/h4-6,11,13H,7-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHLCCZKORFGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624423
Record name 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250681-69-7
Record name 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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